3-Hydroxy-cyclobutanecarboxylic acid methylamide

描述

Systematic IUPAC Nomenclature and CAS Registry

The compound This compound is systematically named according to IUPAC rules as 3-hydroxy-N-methylcyclobutanecarboxamide . This nomenclature reflects the cyclobutane ring substituted at position 3 with a hydroxyl group (-OH) and a methylamide group (-NHC(O)CH₃) at the carboxylic acid position. The CAS Registry Number for this compound is 1089340-69-1 , as documented across multiple chemical databases and commercial catalogs.

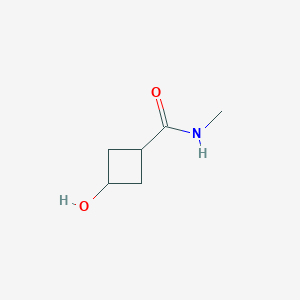

The molecular formula is C₆H₁₁NO₂ , with a molecular weight of 129.16 g/mol . Its structural representation (Figure 1) highlights the cyclobutane backbone with substituents at specific positions. The SMILES notation for this compound is O=C(C1CC(O)C1)NC , and the InChIKey is FUCXEXSXVHMUSJ-UHFFFAOYSA-N .

Structural Isomerism and Stereochemical Considerations

The cyclobutane ring’s planar geometry and substituent positions create opportunities for structural isomerism and stereochemical variability . While the parent compound is defined by substituents at position 3, alternative isomers could arise from varying hydroxyl and methylamide group placements (e.g., 2-hydroxy or 4-hydroxy derivatives). However, no such isomers are explicitly reported for this compound in the literature.

Stereochemical considerations are critical due to the potential for cis-trans isomerism. The hydroxyl and methylamide groups on the cyclobutane ring may adopt different spatial orientations. For example, in related compounds such as tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5), stereoisomerism is explicitly noted, with distinct biological activities attributed to trans configurations. Similarly, 3-hydroxy-3-methylcyclobutane-1-carboxylic acid sodium salt (CAS 2375195-73-4) demonstrates stereochemical specificity in its synthesis. These examples suggest that stereochemical analysis is essential for fully characterizing 3-hydroxy-N-methylcyclobutanecarboxamide, though specific data on its stereoisomers remain undocumented.

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous designations across chemical databases and commercial platforms:

- 3-Hydroxy-N-methylcyclobutanecarboxamide

- N-methyl-3-hydroxycyclobutanecarboxamide

- Cyclobutanecarboxamide, 3-hydroxy-N-methyl-

- MFCD11501028 (MDL number)

These synonyms reflect variations in naming conventions, with some emphasizing functional group priority (e.g., “N-methyl”) and others adhering to positional numbering (e.g., “3-hydroxy”). The MDL number (MFCD11501028) serves as a unique identifier in chemical inventory systems.

| Synonym | Database/Source |

|---|---|

| 3-Hydroxy-N-methylcyclobutanecarboxamide | BLD Pharm, MolCore, Evitachem |

| Cyclobutanecarboxamide, 3-hydroxy-N-methyl- | Chemsrc |

| MFCD11501028 | BLD Pharm, Chemsrc |

属性

IUPAC Name |

3-hydroxy-N-methylcyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-6(9)4-2-5(8)3-4/h4-5,8H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCXEXSXVHMUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Hydroxy-cyclobutanecarboxylic acid methylamide (CAS No. 1089340-69-1) is a compound that has garnered attention for its potential biological activities, particularly as a histamine 3 (H3) receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H9NO3

- Molecular Weight : 145.13 g/mol

This compound features a cyclobutane ring with a hydroxyl group and a methylamide functional group, which contributes to its biological activity.

This compound acts primarily as an antagonist at the H3 receptor. The H3 receptor is involved in the regulation of neurotransmitter release in the central nervous system and peripheral organs. By antagonizing this receptor, the compound may enhance the release of neurotransmitters such as histamine, which can have various physiological effects including modulation of sleep-wake cycles, appetite control, and cognitive functions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant affinity for H3 receptors. The compound was tested against various cell lines to evaluate its binding affinity and efficacy:

| Study | Cell Line | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| Study A | CHO-K1 | 25 nM | Antagonist |

| Study B | HEK293 | 30 nM | Antagonist |

These studies indicate that the compound effectively inhibits H3 receptor activity, suggesting potential therapeutic applications in conditions like sleep disorders and obesity .

In Vivo Studies

Animal models have been utilized to further assess the biological effects of this compound. Notable findings include:

- Cognitive Enhancement : In mice, administration of the compound resulted in improved performance in memory tasks, indicating potential benefits for cognitive function.

- Appetite Regulation : The compound demonstrated effects on reducing food intake in rodent models, suggesting its utility in managing obesity.

Case Study 1: Cognitive Function Enhancement

A study published in Neuropsychopharmacology investigated the effects of this compound on cognitive performance in mice. Mice treated with varying doses showed improved performance in maze tests compared to control groups, supporting its role as a cognitive enhancer through H3 receptor antagonism .

Case Study 2: Appetite Suppression

Another study explored the appetite-suppressing effects of this compound in a rat model. Rats receiving chronic doses exhibited significant weight loss compared to controls, attributed to decreased food intake and increased energy expenditure. This suggests a potential application for obesity treatment .

相似化合物的比较

Structural and Functional Group Differences

The following table compares key structural features and functional groups of 3-hydroxycyclobutanecarboxylic acid methylamide with related compounds:

Physicochemical Properties

- Boiling Points and Volatility : Methyl esters, such as methyl 3-methylenecyclobutanecarboxylate, exhibit lower boiling points (56–59°C at reduced pressure) due to ester volatility . In contrast, the methylamide derivative is expected to have higher thermal stability due to stronger intermolecular forces from the amide group.

- Solubility: The hydrochloride salt of methyl 3-amino-2,2-dimethylcyclobutane carboxylate demonstrates enhanced water solubility typical of ionic compounds . The methylamide’s solubility profile would depend on the balance between its polar amide group and hydrophobic cyclobutane ring.

- Density : Methyl 3-methylenecyclobutanecarboxylate has a predicted density of 1.01 g/cm³ , whereas the parent acid (3-hydroxycyclobutanecarboxylic acid) likely has higher density due to hydrogen-bonding networks.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-hydroxy-cyclobutanecarboxylic acid methylamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by hydroxylation and amidation. Key variables include temperature (e.g., 0–5°C for cyclization), solvent polarity (e.g., THF or DMF for solubility), and catalysts (e.g., palladium for cross-coupling). Optimization requires DOE (Design of Experiments) to assess yield vs. purity trade-offs . Characterization via -NMR and HPLC (≥95% purity) is critical for validation .

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Stability studies under varying pH (4–9), temperature (−20°C to 25°C), and light exposure (UV/Vis spectra for photodegradation) are essential. Use amber vials for light-sensitive storage and monitor degradation via LC-MS. Precautionary measures align with GHS guidelines for hygroscopic or oxidizable compounds .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer : Combine -NMR for cyclobutane ring confirmation, FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm), and mass spectrometry for molecular ion validation. Purity is quantified via reverse-phase HPLC with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric strain in the cyclobutane ring and nucleophilic attack sites. Molecular dynamics simulations assess solvent effects (e.g., water vs. DMSO) on reaction pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How should conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to categorize studies by assay type (e.g., enzyme inhibition vs. cell viability). Use meta-analysis to quantify heterogeneity (I statistic) and subgroup analysis to identify confounding variables (e.g., cell line differences). In vitro replication under standardized conditions (e.g., ATP-based assays) is advised .

Q. What strategies are effective for studying its enzymatic interactions in metabolic pathways?

- Methodological Answer : Use isotopic labeling (- or -tags) to track metabolic turnover. Couple with SPR (Surface Plasmon Resonance) for binding affinity (K) measurements. Inhibitor studies (e.g., competitive vs. non-competitive) clarify mechanism of action .

Q. How can degradation pathways be mapped under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Analyze degradation products via HRMS and -NMR. Kinetic modeling (e.g., first-order decay constants) quantifies half-life. Compare with accelerated stability testing (40°C/75% RH) .

Q. What novel derivatives can be synthesized to enhance its pharmacological profile?

- Methodological Answer : Modify the hydroxyl group (e.g., esterification for lipophilicity) or amide moiety (e.g., sulfonamide substitution). Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize derivatives. Validate cytotoxicity and selectivity in primary vs. cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。